molecular formula C15H22N4O2 B3010280 N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034530-35-1

N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B3010280
CAS RN: 2034530-35-1
M. Wt: 290.367
InChI Key: ONTPITNVHKHLBG-UHFFFAOYSA-N
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Description

N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPO is a derivative of oxalamide and has been extensively studied for its unique properties and potential benefits.

Scientific Research Applications

  • Conformational Analysis and Crystal Structure Studies : A study by Ribet et al. (2005) analyzed the conformation of similar compounds, focusing on the piperidin ring in solution and in solid-state, to understand their structural characteristics. This research aids in understanding the molecular structure and behavior of such compounds in different states (Ribet et al., 2005).

  • Antiplatelet Aggregation Activity : Youssef et al. (2011) synthesized and evaluated carbamoylpyridine and carbamoylpiperidine analogues for their antiplatelet aggregation activity. This research highlights the potential therapeutic applications of these compounds in preventing blood clots (Youssef et al., 2011).

  • Intramolecular Pyridine-based Frustrated Lewis-pairs : Körte et al. (2015) explored the formation of organolithium or -potassium compounds from the deprotonation of methylpyridines, leading to 2-borylmethylpyridines. Their work contributes to understanding the reactivity and potential applications of these compounds in chemistry (Körte et al., 2015).

  • Microwave Activation in Synthesis of Nitrogen Heterocycles : Khrustalev et al. (2008) studied the oxidation of heterocycles of the pyridine series under microwave irradiation, showcasing the efficiency of microwave activation in synthesizing such compounds (Khrustalev et al., 2008).

  • Vanadium Complexes Synthesis and Characterization : Maass et al. (2016) synthesized vanadium complexes using μ2-N1,N2-di(pyridin-4-yl)oxalamide, revealing insights into the coordination chemistry of vanadium and potential applications in materials science (Maass et al., 2016).

  • Novel Synthetic Approaches : Mamedov et al. (2016) developed a new synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be useful for synthesizing a variety of bioactive compounds (Mamedov et al., 2016).

  • Molecular and Crystal Structures Analysis : Kuleshova et al. (2000) focused on the molecular and crystal structures of hydroxy derivatives of hydropyridine, providing insights into the impact of intramolecular and intermolecular hydrogen bonds on molecular packing in crystals (Kuleshova et al., 2000).

Mechanism of Action

Mode of Action

These interactions can lead to changes in the conformation of the target protein, potentially altering its function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Many compounds with similar structures are known to interact with various biochemical pathways, leading to a range of downstream effects. These can include the activation or inhibition of enzymes, changes in cell signaling, or alterations in gene expression .

Pharmacokinetics

It’s known that the compound is soluble in non-polar organic solvents and insoluble in water . This suggests that it may have good bioavailability in organisms, as it can likely pass through biological membranes.

Result of Action

Based on its chemical structure, it may have potential uses in non-linear optics .

properties

IUPAC Name

N-methyl-N'-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-11-9-13(3-6-17-11)19-7-4-12(5-8-19)10-18-15(21)14(20)16-2/h3,6,9,12H,4-5,7-8,10H2,1-2H3,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTPITNVHKHLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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